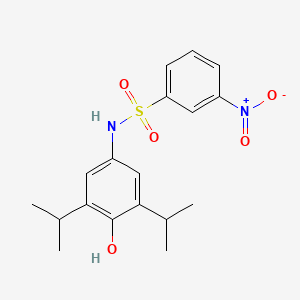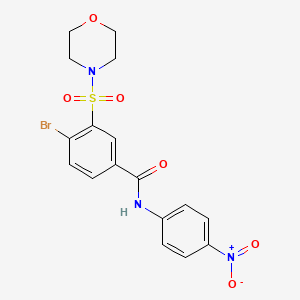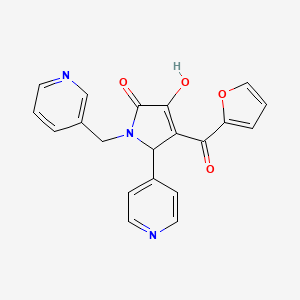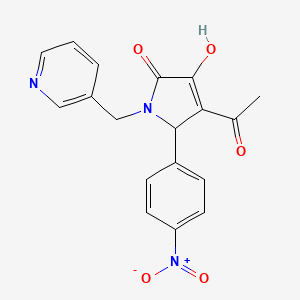
N-(4-hydroxy-3,5-diisopropylphenyl)-3-nitrobenzenesulfonamide
Descripción general
Descripción
NDNS is a chemical compound that belongs to the sulfonamide family. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). NDNS has been used in various scientific research studies due to its ability to inhibit certain enzymes and proteins.
Mecanismo De Acción
NDNS acts as an inhibitor of certain enzymes and proteins by binding to them and preventing their activity. NDNS specifically binds to the active site of carbonic anhydrase and metalloproteinases, preventing them from carrying out their normal functions. NDNS has been shown to be a competitive inhibitor of carbonic anhydrase and a non-competitive inhibitor of metalloproteinases.
Biochemical and Physiological Effects:
NDNS has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, resulting in a decrease in the production of bicarbonate ions. This can lead to a decrease in the pH of the blood. NDNS has also been shown to inhibit the activity of metalloproteinases, resulting in a decrease in the breakdown of extracellular matrix proteins. This can lead to a decrease in tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NDNS in lab experiments is its specificity for certain enzymes and proteins. NDNS can be used to selectively inhibit the activity of a specific enzyme or protein, allowing researchers to study its function and structure. However, one limitation of using NDNS is its potential toxicity. NDNS has been shown to be toxic to certain cell types, and its use in lab experiments must be carefully controlled.
Direcciones Futuras
There are a number of future directions for research on NDNS. One area of research could be the development of new inhibitors based on the structure of NDNS. Another area of research could be the study of the effects of NDNS on other enzymes and proteins. Additionally, the potential use of NDNS as a therapeutic agent for certain diseases could be explored.
In conclusion, NDNS is a chemical compound that has been widely used in scientific research due to its ability to inhibit certain enzymes and proteins. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on NDNS could lead to the development of new inhibitors and potential therapeutic agents for certain diseases.
Aplicaciones Científicas De Investigación
NDNS has been widely used in scientific research due to its ability to inhibit certain enzymes and proteins. It has been used as a tool to study the function and structure of various proteins and enzymes. NDNS has been specifically used to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. NDNS has also been used to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Propiedades
IUPAC Name |
N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-11(2)16-8-13(9-17(12(3)4)18(16)21)19-26(24,25)15-7-5-6-14(10-15)20(22)23/h5-12,19,21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIDZKTWCWLXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide](/img/structure/B3963342.png)
![allyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B3963343.png)

![6-amino-4-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963367.png)

![5-{[(4-iodophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3963375.png)

![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3963391.png)
![5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-1,3-phenylene diacetate](/img/structure/B3963398.png)
![3-amino-N,N-diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3963409.png)
![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one](/img/structure/B3963419.png)
![N-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963423.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B3963436.png)